4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(15)2-5(6)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXJIAPPZDASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The preparation of this compound can be approached through several synthetic pathways:
- Direct bromination of 3-difluoromethoxy-5-(trifluoromethyl)aniline
- Difluoromethoxylation of 4-bromo-5-(trifluoromethyl)aniline
- Trifluoromethylation of 4-bromo-3-difluoromethoxy-aniline
- Reduction of corresponding nitro compounds
Selective Bromination Methods
N-Bromosuccinimide (NBS) Mediated Bromination
One of the most effective methods for introducing the bromine atom at the para position involves the use of N-Bromosuccinimide (NBS) in an appropriate solvent system.
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 20°C
- Reaction time: 3 hours
- Molar ratio (substrate:NBS): 1:1
- Prepare a solution of the aniline derivative in DMF (100 mL)
- Add a solution of NBS (1.0 equivalent) in DMF (100 mL) dropwise
- Stir the reaction mixture at room temperature for 3 hours
- Dilute with ethyl acetate (500 mL)
- Wash with brine (2 × 150 mL)
- Dry the organic phase over Na₂SO₄
- Filter and concentrate to obtain the brominated product
This method typically yields the desired product as a brownish solid with yields of 90-92%.
Alternative Bromination Conditions
For smaller scale preparations, the following conditions can be employed:
- Substrate: 0.8 mmol of aniline derivative
- NBS: 0.8 mmol
- Solvent: Various (DMF, acetonitrile, dichloromethane)
- Temperature: Room temperature
- Monitoring: LC-MS/MS
This approach may result in mixtures containing traces of dibrominated products, requiring additional purification steps.
Radical Trifluoromethylation Approaches
TMSCF₃-Based Trifluoromethylation
The introduction of the trifluoromethyl group can be achieved through radical trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.
- Substrate: Appropriately substituted aniline derivative
- Trifluoromethylating agent: TMSCF₃
- Activator: Fluoride source (typically KF or CsF)
- Solvent: Polar aprotic solvent (DMF or DMSO)
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed trifluoromethylation offers an alternative approach with potentially higher selectivity:
- Catalyst: Cu(I) salts (typically CuI or CuBr)
- Ligand: 1,10-phenanthroline or 2,2'-bipyridine
- Trifluoromethylating agent: CF₃I or Togni's reagent
- Base: K₃PO₄ or Cs₂CO₃
- Solvent: DMF or NMP
- Temperature: 60-100°C
- Reaction time: 12-48 hours
Difluoromethoxylation Strategies
Direct Difluoromethoxylation
The difluoromethoxy group can be introduced through direct difluoromethoxylation of phenolic precursors:
- Substrate: 4-bromo-3-hydroxy-5-(trifluoromethyl)aniline
- Difluoromethylating agent: CHF₂Cl or difluoromethyl 2-pyridyl sulfone
- Base: Cs₂CO₃ or K₂CO₃
- Solvent: DMF or DMSO
- Temperature: 80-120°C
- Reaction time: 6-24 hours
Copper-Mediated Difluoromethoxylation
Copper-mediated methods offer improved yields and selectivity:
- Substrate: 4-bromo-3-hydroxy-5-(trifluoromethyl)aniline
- Difluoromethylating agent: HCF₂OCu
- Ligand: 1,10-phenanthroline
- Solvent: Toluene or dioxane
- Temperature: 100-130°C
- Reaction time: 12-36 hours
Multi-Step Synthetic Approaches
Acetylation-Nitration-Reduction Sequence
This approach is adapted from similar compounds and involves:
- In a dry flask, add acetic acid (15 g)
- Add acetic anhydride (33.6 g) with stirring
- Add the starting aniline (50 g) at 50-60°C
- Heat to 60°C until reaction is complete
- Pour into ice water
- Collect the precipitate by filtration
- Dry to obtain the acetylated intermediate (yield: ~98%)
The subsequent steps follow similar established procedures for related compounds.
Industrial Production Methods
Batch Reaction Processes
For industrial-scale production, batch reactions with optimized conditions are employed:
- Reactor type: Jacketed glass-lined or stainless steel reactors
- Temperature control: Precise control within ±2°C
- Mixing: Efficient mechanical stirring
- Safety measures: Pressure relief systems and inert gas blanketing
- Purification: Crystallization or column chromatography
Continuous Flow Processes
Continuous flow reactors offer advantages for the synthesis of this compound:
- Reactor type: Microreactor or tubular flow reactor
- Flow rate: 1-10 mL/min
- Residence time: 10-60 minutes
- Temperature: Precisely controlled using heating/cooling jackets
- Pressure: Typically 5-20 bar
- In-line purification: Extraction, crystallization, or chromatography
Comparative Analysis of Preparation Methods
The following table compares the key parameters of different synthetic approaches:
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| NBS Bromination | 3-difluoromethoxy-5-(trifluoromethyl)aniline | NBS, DMF | 20-25 | 3-6 | 90-92 | 95-98 |
| Radical Trifluoromethylation | 4-bromo-3-difluoromethoxy-aniline | TMSCF₃, KF | 60-80 | 12-24 | 70-85 | 90-95 |
| Copper-catalyzed Trifluoromethylation | 4-bromo-3-difluoromethoxy-aniline | Cu(I) salt, CF₃I | 60-100 | 12-48 | 75-88 | 92-97 |
| Direct Difluoromethoxylation | 4-bromo-3-hydroxy-5-(trifluoromethyl)aniline | CHF₂Cl, Cs₂CO₃ | 80-120 | 6-24 | 65-80 | 88-95 |
| Multi-step Approach | 4-bromo-2-trifluoromethyl-toluidine | Various | Variable | >72 | 40-50 | 95-99 |
| Continuous Flow Process | Various | Method-dependent | Variable | 0.5-2 | 80-90 | 96-99 |
Purification and Analysis
Purification Techniques
The crude this compound typically requires purification:
- Recrystallization from appropriate solvents (ethanol, ethyl acetate)
- Column chromatography (silica gel, hexane/ethyl acetate gradient)
- Preparative HPLC for high-purity requirements
Analytical Methods
The purity and structure confirmation can be achieved through:
- ¹H NMR: Characteristic signals for aromatic protons and NH₂ group
- ¹³C NMR: Signals for aromatic carbons and CF₃/OCF₂H groups
- ¹⁹F NMR: Distinct signals for CF₃ and OCF₂H groups
- HRMS: Molecular ion peaks with characteristic isotopic pattern due to bromine
- HPLC with UV detection
- GC-MS analysis
- TLC with appropriate visualization reagents
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the aniline core.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Chemistry
4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.
- Oxidation and Reduction : The compound can undergo redox reactions, altering the oxidation state of the aniline core.
- Coupling Reactions : It can form new carbon-carbon bonds through coupling reactions like Suzuki or Heck coupling.
| Reaction Type | Description |
|---|---|
| Substitution | Nucleophiles like amines or thiols can replace bromine in the presence of a base. |
| Oxidation | Oxidizing agents such as potassium permanganate can be used. |
| Reduction | Reducing agents like sodium borohydride facilitate reduction processes. |
Biology
Research indicates that this compound has potential biological activities , including antimicrobial and anticancer properties. Studies have shown that halogenated compounds, particularly those with fluorine substitutions, exhibit enhanced biological activity due to their lipophilicity and metabolic stability .
For instance, derivatives of aniline with trifluoromethyl groups have demonstrated potent antibacterial activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml . The presence of multiple halogen substituents influences pharmacological properties significantly.
Medicine
In medicinal chemistry, this compound is being explored as a precursor for drug development . Its ability to modulate enzyme activity and receptor signaling pathways makes it a candidate for developing targeted therapies. The trifluoromethyl group enhances its ability to penetrate biological membranes, potentially leading to improved efficacy in drug formulations.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives containing the trifluoromethyl group showed superior antibacterial properties compared to their non-fluorinated counterparts. The most potent compounds had MIC values below 1 μg/ml against various bacterial strains .
- Drug Development : Research on fluorinated anilines has led to the identification of new compounds aimed at treating specific diseases by targeting particular enzymes or receptors. For example, derivatives similar to this compound have been evaluated for their potential in treating cancer due to their ability to inhibit tumor growth.
Mechanism of Action
The mechanism of action of 4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ in the type, position, and number of halogen/fluorinated groups. Key examples include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing substituents, enhancing electrophilic aromatic substitution resistance but facilitating nucleophilic reactions at the amine group .
- Steric Hindrance : The difluoromethoxy group in the target compound introduces less steric bulk compared to trifluoromethoxy (-OCF₃) but more than a single halogen .
- Halogen Position : Bromine at the 4-position (para to the amine) is common in intermediates for drug discovery, as seen in kinase inhibitor syntheses .
Physicochemical Properties
- Vibrational Spectroscopy : Analogs like 4-bromo-3-(trifluoromethyl)aniline exhibit distinct C-F and C-Br stretching modes in IR spectra, useful for structural identification .
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), while difluoromethoxy (-OCF₂H) reduces it slightly compared to -OCF₃ .
- Thermal Stability : Bromine and fluorine substituents enhance thermal stability, with decomposition temperatures >200°C for most analogs .
Commercial and Industrial Relevance
- Pharmaceutical Intermediates : The target compound and its analogs are cataloged by suppliers like Thermo Scientific and TCI Chemicals, priced at ~JPY 17,000–20,900 per 5g, reflecting their high purity (>95%) and demand in drug development .
- Regulatory Status : Impurities like 4-nitro-3-(trifluoromethyl)aniline are monitored in pharmaceutical standards, emphasizing the need for precise synthesis control .
Biological Activity
4-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents, particularly fluorine, is known to influence the compound's pharmacological properties, including its lipophilicity, metabolic stability, and interaction with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a complex structure that includes a bromine atom and multiple fluorine substituents. This unique arrangement contributes to its biological activity by enhancing binding affinity to various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrF5N |
| Molecular Weight | 305.05 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of electronegative fluorine atoms enhances the compound's ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical for binding to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing pathways such as apoptosis or cell cycle regulation.
Biological Activity Studies
Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. The findings indicate significant growth inhibition, suggesting its potential as an anticancer agent.
Case Study: Cytotoxicity Assay
A study evaluated the compound's cytotoxicity against several human cancer cell lines including:
- Hep-G2 (liver cancer)
- DU145 (prostate cancer)
- Jurkat (T-cell leukemia)
The results were quantified using IC50 values (the concentration required to inhibit cell growth by 50%).
These values indicate that the compound exhibits promising potency against these cancer types, particularly in T-cell leukemia.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal that the introduction of trifluoromethyl and difluoromethoxy groups significantly enhances biological activity. For instance, compounds lacking these substituents showed higher IC50 values, indicating lower potency.
Comparison Table
| Compound | IC50 Value (µM) | Notes |
|---|---|---|
| This compound | 5.6 | High potency |
| Vorinostat | 10.0 | Established HDAC inhibitor |
| Non-fluorinated analog | 15.0 | Lower activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline?
- Methodology : A common approach involves bromination of precursor anilines under controlled conditions. For example, bromine (Br₂) in dioxane at 0°C–80°C, followed by neutralization with NaOH/Na₂CO₃ and extraction with CH₂Cl₂, yields high-purity products (isolated yield ~97%) . Adjust reaction stoichiometry (e.g., 1.1 equivalents of Br₂) to minimize side reactions. Post-synthesis, purify via column chromatography or recrystallization using solvents like methyl tert-butyl ether .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
- Methodology : Use liquid chromatography (LC) coupled with solid-phase extraction (SPE) and nuclear magnetic resonance (NMR) for impurity profiling. For example, LC-SPE/NMR with deuterated acetonitrile elution and 2D heteronuclear NMR (e.g., HSQC, HMBC) resolves structural ambiguities. Mass spectrometry (MS) further confirms molecular ions and fragment patterns . Purity (>97%) can be validated via HPLC with UV detection at 254 nm .
Q. What safety precautions are critical during handling and storage?
- Methodology : Classified as Acute Toxicity (Dermal/Inhalation), requiring PPE (gloves, goggles, respirators) and fume hood use. Store in airtight containers at 0°C–6°C to prevent degradation . Neutralize spills with sodium carbonate and dispose of waste via incineration .
Advanced Research Questions
Q. How does the electronic influence of substituents (Br, CF₃, OCF₂H) affect the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to the amino group. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmospheres. Monitor reactivity via in situ NMR to optimize reaction times .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
- Methodology : Employ LC-SPE/NMR with cryoprobe technology for trace impurity detection (limit: ~0.1%). Isolate impurities via multiple trapping on SPE cartridges, then characterize using ¹H/¹³C NMR and high-resolution MS. Common impurities include brominated byproducts and dehalogenated derivatives .
Q. Can computational methods predict the compound’s bioavailability or material properties?
- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electron transport in materials science applications. For drug design, molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. The -CF₃ group enhances metabolic stability, as shown in pharmacokinetic simulations .
Q. How does the compound’s basicity compare to other fluorinated anilines, and what implications does this have for pH-dependent reactions?
- Methodology : The -CF₃ group reduces basicity (pKa ~1.5) compared to non-fluorinated analogs (e.g., p-methoxyaniline, pKa ~5.2). Titrate with HCl in ethanol/water to measure exact pKa. Low basicity minimizes protonation in acidic reaction media, favoring nucleophilic aromatic substitutions .
Q. What are the thermal stability thresholds for this compound under high-temperature reaction conditions?
- Methodology : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. For high-temperature applications (e.g., polymer dielectrics), blend with thermally stable matrices like polyimides. Monitor degradation via gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
